molecular formula C13H9Br2Cl B173610 1-Bromo-4-[(4-bromophenyl)-chloromethyl]benzene CAS No. 19692-44-5

1-Bromo-4-[(4-bromophenyl)-chloromethyl]benzene

Cat. No. B173610
CAS RN: 19692-44-5
M. Wt: 360.47 g/mol
InChI Key: NDJUEEMOMNEBSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-[(4-bromophenyl)-chloromethyl]benzene is a chemical compound that is widely used in scientific research applications. It is a member of the benzene family of organic compounds and is also known as 4-(4-bromophenyl)-1-chloromethylbenzene. This compound is used in a variety of research studies due to its unique properties and characteristics.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[(4-bromophenyl)-chloromethyl]benzene is not well understood. However, it is believed to act as an electrophile due to the presence of the halogen atoms. It is also believed to undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be toxic and can cause skin irritation and respiratory problems if inhaled. It is recommended to handle this compound with caution and to follow proper safety protocols.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Bromo-4-[(4-bromophenyl)-chloromethyl]benzene in lab experiments are its unique properties and versatility in organic synthesis. It is a useful reagent for the preparation of aryl halides and other organic compounds. However, the limitations of using this compound are its toxicity and potential health hazards. It is important to handle this compound with caution and to follow proper safety protocols.

Future Directions

There are several future directions for research on 1-Bromo-4-[(4-bromophenyl)-chloromethyl]benzene. One direction is to study its mechanism of action and reactivity with various nucleophiles. Another direction is to explore its potential applications in the synthesis of novel organic compounds for pharmaceuticals, agrochemicals, and materials science. Additionally, further research is needed to understand the potential health hazards and toxicity of this compound and to develop safer handling and disposal protocols.

Synthesis Methods

1-Bromo-4-[(4-bromophenyl)-chloromethyl]benzene can be synthesized through the reaction of 4-bromoacetophenone with benzyl chloride. The reaction is carried out in the presence of a strong base such as potassium carbonate and a polar solvent such as dimethylformamide. The reaction results in the formation of this compound as the final product.

Scientific Research Applications

1-Bromo-4-[(4-bromophenyl)-chloromethyl]benzene is widely used in scientific research applications due to its unique properties. It is commonly used as a reagent in organic synthesis, particularly in the preparation of aryl halides. It is also used in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and materials science.

properties

CAS RN

19692-44-5

Molecular Formula

C13H9Br2Cl

Molecular Weight

360.47 g/mol

IUPAC Name

1-bromo-4-[(4-bromophenyl)-chloromethyl]benzene

InChI

InChI=1S/C13H9Br2Cl/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13H

InChI Key

NDJUEEMOMNEBSM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)Cl)Br

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)Cl)Br

synonyms

2,6-DibroMobenzo-1,4-quinone

Origin of Product

United States

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